Cas no 13278-62-1 (Urea,N-[(4-chlorophenyl)methyl]-N'-methyl-)
13278-62-1 structure
Product Name:Urea,N-[(4-chlorophenyl)methyl]-N'-methyl-
N.o CAS:13278-62-1
MF:C9H11ClN2O
MW:198.649441003799
CID:221923
PubChem ID:253254
Update Time:2025-04-19
Urea,N-[(4-chlorophenyl)methyl]-N'-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Urea,N-[(4-chlorophenyl)methyl]-N'-methyl-
- [(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine
- AC1MQIJY
- AC1Q3WV9
- AG-C-71982
- CTK1I1476
- N'-(4-Chlor-benzyl)-N,N-dimethyl-aethylendiamin
- N-(4-Chlor-benzyl)-N'-methyl-harnstoff
- N'-(4-chloro-benzyl)-N,N-dimethyl-ethylenediamine
- N,N-Dimethyl-N'-< 4-Chlor-benzyl> -aethylendiamin
- N-Methyl-N'-< 4-chlor-benzyl> -harnstoff
- STK128929
- 13278-62-1
- 1-[(4-chlorophenyl)methyl]-3-methylurea
- N-(4-chlorobenzyl)-N'-methylurea
- NSC75937
- N-[(4-Chlorophenyl)methyl]-N'-methylurea
- AKOS004093118
- NSC-75937
- DTXSID00870023
- NCIOpen2_000658
-
- Inchi: 1S/C9H11ClN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13)
- Chave InChI: HVAYRAHLBHKAFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NC)=O
Propriedades Computadas
- Massa Exacta: 198.05613
- Massa monoisotópica: 198.0559907g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 167
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.5
- Superfície polar topológica: 41.1Ų
Propriedades Experimentais
- PSA: 41.13
- LogP: 2.55080
Urea,N-[(4-chlorophenyl)methyl]-N'-methyl- Literatura Relacionada
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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